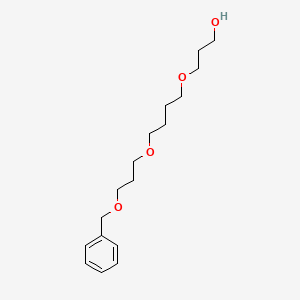
3-(4-(3-(Benzyloxy)propoxy)butoxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(3-(Benzyloxy)propoxy)butoxy)propan-1-ol is an organic compound with the molecular formula C17H28O4. This compound is characterized by its complex structure, which includes a benzyloxy group, propoxy linkages, and a terminal hydroxyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-(Benzyloxy)propoxy)butoxy)propan-1-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl alcohol with propylene oxide to form 3-(benzyloxy)propan-1-ol. This intermediate is then reacted with 1,4-dibromobutane to form 3-(4-(benzyloxy)butoxy)propan-1-ol. Finally, this compound is reacted with propylene oxide to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(3-(Benzyloxy)propoxy)butoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The benzyloxy group can be reduced to form a benzyl alcohol derivative.
Substitution: The propoxy and butoxy linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted ethers and alcohols.
Applications De Recherche Scientifique
3-(4-(3-(Benzyloxy)propoxy)butoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-(3-(Benzyloxy)propoxy)butoxy)propan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-(Benzyloxy)ethoxy)propan-1-ol: Similar structure with an ethoxy linkage instead of a butoxy linkage.
3-Benzyloxy-1-propanol: Lacks the additional propoxy and butoxy linkages.
Benzyl-PEG1-propanol: Contains a polyethylene glycol (PEG) linkage.
Uniqueness
3-(4-(3-(Benzyloxy)propoxy)butoxy)propan-1-ol is unique due to its specific combination of benzyloxy, propoxy, and butoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C17H28O4 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
3-[4-(3-phenylmethoxypropoxy)butoxy]propan-1-ol |
InChI |
InChI=1S/C17H28O4/c18-10-6-13-19-11-4-5-12-20-14-7-15-21-16-17-8-2-1-3-9-17/h1-3,8-9,18H,4-7,10-16H2 |
Clé InChI |
QPHGJAKNGBUTED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCCOCCCCOCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



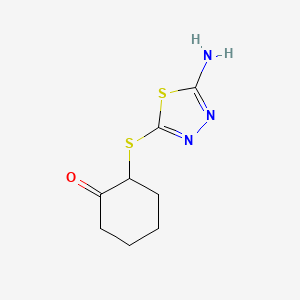
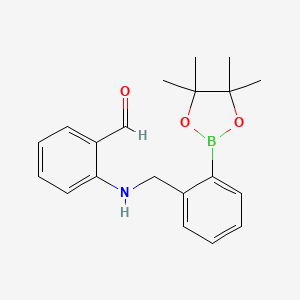
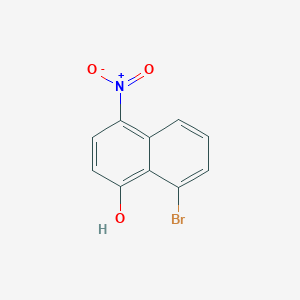
![7-Chlorospiro[benzo[b][1,4]oxazine-2,1'-cyclopropan]-3(4H)-one](/img/structure/B14904586.png)
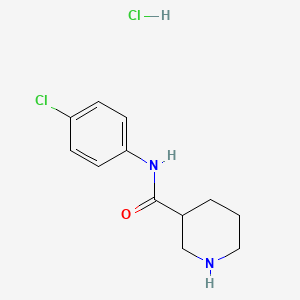
![1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904599.png)
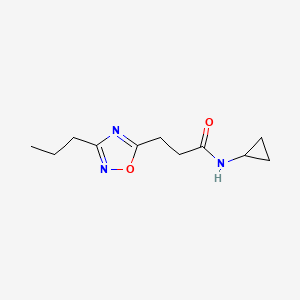
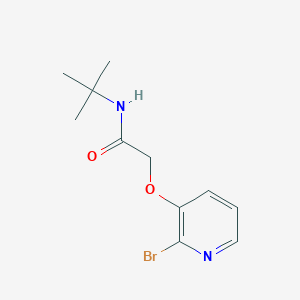
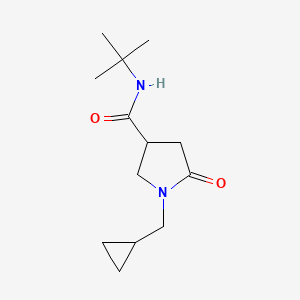
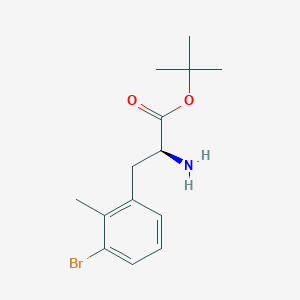
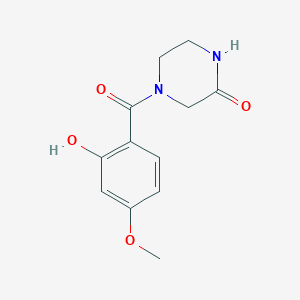
![N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14904635.png)

